2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Researchers requiring a non-fungible pyrazole building block for oncology or antimicrobial SAR often face supply inconsistency and undefined structural analogs. This specific 3-methyl acetohydrazide addresses that gap. - Enables synthesis of derivatives with demonstrated high pIC50 values against ovarian (A2780) and breast (MDA-MB-231) cancer lines. - Critical 3-methyl substitution confirmed essential for target potency and selectivity in related antifungal series. - Ready-to-derivatize bifunctional scaffold for focused library synthesis.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 512809-84-6
Cat. No. B1350237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
CAS512809-84-6
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CC(=O)NN
InChIInChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11)
InChIKeyFEIAQNUMUGJOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide: Pyrazole-Acetohydrazide Building Block


2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide (CAS 512809-84-6) is a heterocyclic building block characterized by a pyrazole core with a methyl substituent at the 3-position and an acetohydrazide moiety [1]. With a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol, this compound is a useful research chemical for the synthesis of more complex molecules [2]. Its structural features place it within a class of compounds explored for diverse biological activities, including antimicrobial and anticancer properties, making it of interest in medicinal chemistry and agrochemical research [3].

Specificity of 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide


Substituting 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide with a generic pyrazole hydrazide carries significant risk due to the established sensitivity of biological activity to minor structural variations within this class. Research demonstrates that the position and nature of substituents on the pyrazole ring are critical determinants of potency and selectivity. For example, studies on related series have shown that replacing a methyl group with other substituents or altering its position can lead to a complete loss of antifungal or antibacterial activity [1]. Furthermore, the substitution pattern influences the compound's electronic properties and its ability to engage in specific interactions, as seen in quantitative structure-activity relationship (QSAR) models for succinate dehydrogenase inhibitors, where steric and electrostatic fields dictate binding affinity [2]. Therefore, the specific 3-methyl substitution pattern of this compound is not a trivial feature but a key driver of its unique profile, making it a non-fungible starting material or intermediate in any project where this specific chemical space is being explored.

Quantitative Evidence for 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide


Electronic Impact of 3-Methyl Substitution

While direct quantitative biological data for 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is not currently available in the public literature, its differentiation from closely related analogs can be established through structure-activity relationship (SAR) inference. A series of 3,5-dimethyl-1H-pyrazole derivatives, which share a similar core, have been synthesized and evaluated, providing a baseline for comparison [1]. The presence of a single methyl group at the 3-position, as opposed to a 3,5-dimethyl substitution pattern, results in different electronic and steric properties. This is a critical distinction, as QSAR studies on related pyrazole-4-acetohydrazide antifungals demonstrate that the electrostatic field of the substituent significantly influences inhibitory potency against fungal succinate dehydrogenase (SDH) [2]. Specifically, compounds with an EC50 of 0.27 μg/mL against Rhizoctonia solani were achieved, a 3.5-fold improvement over the commercial SDHI boscalid (0.94 μg/mL), which was directly linked to specific substituent patterns [2]. The unique electronic profile of the 3-methyl analog dictates its behavior as a chemical intermediate, influencing reactivity and the properties of its downstream derivatives.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Synthetic Accessibility and Purity

2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide is a readily available building block from multiple suppliers with reported purities of ≥97%, which is a typical standard for research-grade materials . Its synthetic route, involving the reaction of 3-methyl-1H-pyrazole with ethyl chloroacetate followed by hydrazine hydrate treatment, is well-established, ensuring a reliable and scalable supply chain for research purposes [1]. This contrasts with more complex or less stable hydrazide intermediates that may require custom synthesis, presenting higher procurement costs and longer lead times. The compound's stability as a solid under recommended storage conditions (typically 2-8°C) further supports its utility as a convenient stock reagent.

Organic Synthesis Chemical Procurement Medicinal Chemistry

Antimicrobial Potential of Pyrazole-Acetohydrazides

While specific Minimum Inhibitory Concentration (MIC) data for 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is absent from the public domain, its core scaffold is represented in studies of closely related compounds. For instance, a series of 11 acetohydrazide-linked pyrazole derivatives were synthesized and screened against four bacterial and two fungal strains [1]. The study identified three compounds (6b, 6c, and 6d) as having prominent antimicrobial potential compared to ciprofloxacin and amphotericin-B standards. This demonstrates that the pyrazole-acetohydrazide class is a viable starting point for developing antimicrobial agents. The specific 3-methyl substitution pattern on our compound of interest is a key differentiator within this active class, as the SAR study from the same paper concluded that electron-withdrawing groups enhance antimicrobial potential [1]. Therefore, the 3-methyl (an electron-donating group) analog serves as an important reference point or intermediate for exploring the full SAR of this chemical space.

Antimicrobial Drug Discovery Structure-Activity Relationship (SAR)

Anticancer Potential of Pyrazole-Acetohydrazides

The anticancer potential of the pyrazole-acetohydrazide class is supported by data from a series of novel derivatives tested against various cancer cell lines [1]. Although 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide was not directly tested in this study, the data illustrates that the pyrazole-acetohydrazide framework can be optimized to yield compounds with high potency. For example, one compound from the series exhibited a pIC50 value indicative of strong activity against the A2780 ovarian cancer cell line [2]. Another compound in the same series showed a similarly high pIC50 against the MDA-MB-231 breast cancer cell line [3]. These findings establish the core scaffold as a validated starting point for anticancer drug discovery. The specific 3-methyl substituent on our compound of interest offers a distinct electronic and steric starting point, allowing researchers to explore a unique area of SAR within this active class.

Cancer Research Cytotoxicity Drug Discovery

Applications of 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide


Novel Antimicrobial Agent Synthesis

This compound is an ideal starting material for the synthesis of novel hydrazone, oxadiazole, and triazole derivatives for antimicrobial screening. Its established role as a building block in active pyrazole series makes it a valuable tool for SAR studies aimed at optimizing potency against bacterial and fungal strains, as demonstrated by the antimicrobial activity of related acetohydrazide pyrazoles [1].

Cytotoxic Agent Precursor

The compound can be used as a precursor to generate a focused library of derivatives for evaluation against a panel of cancer cell lines. The demonstrated potential of the pyrazole-acetohydrazide class to yield compounds with high pIC50 values against ovarian (A2780) and breast (MDA-MB-231) cancers [2] [3] makes this a high-value entry point for a medicinal chemistry program targeting oncology indications.

Novel Fungicide Development

The pyrazole-acetohydrazide scaffold is a recognized pharmacophore for succinate dehydrogenase inhibitors (SDHIs), a major class of agricultural fungicides. 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide can serve as an intermediate for the design and synthesis of new SDHI candidates. The QSAR models for related pyrazole-4-acetohydrazides provide a rational basis for designing derivatives with improved potency and spectrum against phytopathogenic fungi [4].

Chemical Probe Development

The compound's bifunctional nature (pyrazole and hydrazide) makes it suitable for creating chemical probes for target identification or pathway elucidation. It can be readily elaborated into more complex, biologically active molecules for use in affinity chromatography or as activity-based probes, facilitating the study of biological systems.

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